molecular formula Br6H4IrO B579709 DihydrogenHexabromoIridate(IV)Hydrate CAS No. 16919-98-5

DihydrogenHexabromoIridate(IV)Hydrate

Katalognummer: B579709
CAS-Nummer: 16919-98-5
Molekulargewicht: 691.672
InChI-Schlüssel: CNJWGIXPJDCTIB-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrogen HexabromoIridate(IV) Hydrate (CAS: 16919-98-5) is an iridium(IV) coordination compound with the formula H₂IrBr₆·nH₂O. It belongs to the class of hexahaloiridates, characterized by an octahedral [IrX₆]²⁻ complex anion (X = halide). This compound is structurally analogous to its chloride counterpart, Dihydrogen Hexachloroiridate(IV) Hydrate (H₂IrCl₆·nH₂O), but replaces chlorine with bromine ligands. The hydrate form indicates variable water content (n = 1–6), which influences its physical properties and stability .

It is likely used in specialized catalytic or materials science research, leveraging iridium’s redox activity and bromine’s larger ionic radius for tailored reactivity .

Eigenschaften

CAS-Nummer

16919-98-5

Molekularformel

Br6H4IrO

Molekulargewicht

691.672

IUPAC-Name

hexabromoiridium(2-);hydron;hydrate

InChI

InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4

InChI-Schlüssel

CNJWGIXPJDCTIB-UHFFFAOYSA-J

SMILES

[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br

Synonyme

DihydrogenHexabromoIridate(IV)Hydrate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DihydrogenHexabromoIridate(IV)Hydrate can be synthesized through the reaction of iridium(IV) chloride with an excess of hydrobromic acid in the presence of water. The reaction typically proceeds as follows: [ \text{IrCl}_4 + 6 \text{HBr} + 6 \text{H}_2\text{O} \rightarrow \text{H}_2\text{IrBr}_6 \cdot 6\text{H}_2\text{O} + 4 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of hydrobromic acid to a solution of iridium(IV) chloride under specific temperature and pressure conditions to ensure complete reaction and high yield .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions where iridium can be reduced to lower oxidation states or oxidized to higher oxidation states.

    Substitution Reactions: The bromide ligands in the complex can be substituted with other ligands such as chloride or nitrate under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize iridium.

    Reducing Agents: Sodium borohydride or hydrazine can reduce iridium.

    Substitution Reagents: Silver nitrate can be used to replace bromide ions with nitrate ions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

DihydrogenHexabromoIridate(IV)Hydrate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of DihydrogenHexabromoIridate(IV)Hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Compositional Analogues

The following table summarizes key analogues of Dihydrogen HexabromoIridate(IV) Hydrate:

Compound Name Formula CAS Number Key Features
Dihydrogen HexabromoIridate(IV) Hydrate H₂IrBr₆·nH₂O 16919-98-5 Bromide ligands; higher molecular weight; potential niche catalytic uses
Dihydrogen Hexachloroiridate(IV) Hydrate H₂IrCl₆·6H₂O 16941-92-7 Chloride ligands; black-brown crystalline solid; soluble in water/ethanol
Dihydrogen Hexachloroosmiate(IV) Hydrate H₂OsCl₆·nH₂O N/A Osmium analogue; black crystalline solid; decomposes on heating
Hexachloroplatinic Acid Hexahydrate H₂PtCl₆·6H₂O 18497-13-7 Platinum analogue; orange-red crystals; widely used in catalysis and plating

Structural Notes:

  • The [IrX₆]²⁻ core is common across hexahaloiridates.
  • Osmium analogues (e.g., H₂OsCl₆·nH₂O) share similar geometries but differ in metal center reactivity. Osmium compounds are often more oxidation-resistant .

Physical and Chemical Properties

Property Dihydrogen HexabromoIridate(IV) Hydrate (Inferred) Dihydrogen Hexachloroiridate(IV) Hydrate Dihydrogen Hexachloroosmiate(IV) Hydrate
Molecular Weight ~600–650 (estimated) 424.97 (anhydrous) 404.94 (anhydrous)
Appearance Likely dark crystalline solid Black-brown crystals Black crystalline solid
Solubility Moderate in polar solvents Soluble in water, ethanol, acetone Soluble in water
Stability Hygroscopic; decomposes on heating Strong hygroscopicity; decomposes at high temperatures Decomposes upon strong heating

Key Observations :

  • Bromide’s larger size may reduce solubility compared to chloride analogues due to increased lattice energy .
  • All compounds exhibit hygroscopicity, necessitating anhydrous storage for precise applications .

Comparison Insights :

  • Chloride and platinum analogues dominate industrial applications due to lower cost and established protocols.
  • Bromo-iridates may offer advantages in reactions requiring softer Lewis bases or larger halide templates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.